Cas no 4277-02-5 (1,2-Benzenedicarboxylic acid, 3,5-dinitro-)

1,2-Benzenedicarboxylic acid, 3,5-dinitro- is a nitro-substituted derivative of phthalic acid, characterized by the presence of two nitro groups at the 3 and 5 positions on the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of dyes, pigments, and specialty chemicals. Its nitro groups enhance reactivity, making it valuable for further functionalization or as a precursor in the synthesis of more complex aromatic compounds. The compound exhibits stability under standard conditions and is compatible with a range of industrial processes. Its precise structure allows for controlled modifications, supporting applications in high-performance materials and fine chemical manufacturing.
1,2-Benzenedicarboxylic acid, 3,5-dinitro- structure
4277-02-5 structure
Product Name:1,2-Benzenedicarboxylic acid, 3,5-dinitro-
CAS No:4277-02-5
MF:C8H4N2O8
MW:256.125962257385
CID:1515137
PubChem ID:13442312
Update Time:2025-06-11

1,2-Benzenedicarboxylic acid, 3,5-dinitro- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenedicarboxylic acid, 3,5-dinitro-
    • AKOS004120872
    • 4277-02-5
    • POYFAWOYINUXAW-UHFFFAOYSA-N
    • 3,5-dinitrophthalic acid
    • SCHEMBL11072023
    • G75381
    • Inchi: 1S/C8H4N2O8/c11-7(12)4-1-3(9(15)16)2-5(10(17)18)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14)
    • InChI Key: POYFAWOYINUXAW-UHFFFAOYSA-N
    • SMILES: OC(C1C(=CC(=CC=1C(=O)O)[N+](=O)[O-])[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 255.99672
  • Monoisotopic Mass: 255.99676509g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 166Ų

Experimental Properties

  • PSA: 160.88

1,2-Benzenedicarboxylic acid, 3,5-dinitro- Pricemore >>

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Additional information on 1,2-Benzenedicarboxylic acid, 3,5-dinitro-

Introduction to 1,2-Benzenedicarboxylic acid, 3,5-dinitro- (CAS No. 4277-02-5)

1,2-Benzenedicarboxylic acid, 3,5-dinitro- (CAS No. 4277-02-5) is a significant compound in the field of organic chemistry and materials science. This aromatic dicarboxylic acid derivative has garnered considerable attention due to its unique structural properties and potential applications in various scientific and industrial domains. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, physical and chemical properties, as well as the latest research advancements and potential applications of this compound.

The chemical structure of 1,2-Benzenedicarboxylic acid, 3,5-dinitro- is characterized by a benzene ring substituted with two carboxylic acid groups at the 1 and 2 positions and two nitro groups at the 3 and 5 positions. This specific arrangement of functional groups imparts distinct chemical reactivity and physical properties to the molecule. The presence of the nitro groups increases the electron-withdrawing effect on the benzene ring, making it more susceptible to electrophilic substitution reactions.

The synthesis of 1,2-Benzenedicarboxylic acid, 3,5-dinitro- can be achieved through various methods. One common approach involves the nitration of phthalic anhydride followed by reduction and subsequent oxidation steps. Another method involves the direct nitration of phthalic acid using a mixture of nitric and sulfuric acids. These synthetic routes have been optimized to achieve high yields and purity levels, making the compound readily available for research and industrial applications.

In terms of physical properties, 1,2-Benzenedicarboxylic acid, 3,5-dinitro- is a white crystalline solid with a high melting point. It is insoluble in water but soluble in organic solvents such as ethanol and acetone. The compound exhibits strong UV absorption due to the presence of the aromatic ring and nitro groups, making it useful in photophysical studies.

The chemical properties of 1,2-Benzenedicarboxylic acid, 3,5-dinitro- are primarily influenced by its functional groups. The carboxylic acid groups can participate in esterification reactions to form esters or amides, while the nitro groups can undergo reduction to form amino derivatives. These reactions are crucial for synthesizing a wide range of derivatives with diverse applications in materials science and pharmaceuticals.

Recent research has focused on the potential applications of 1,2-Benzenedicarboxylic acid, 3,5-dinitro-. In materials science, this compound has been explored as a building block for constructing metal-organic frameworks (MOFs) due to its ability to form stable coordination bonds with metal ions. MOFs derived from this compound have shown promise in gas storage and separation applications due to their high surface area and tunable pore size.

In the pharmaceutical industry, derivatives of 1,2-Benzenedicarboxylic acid, 3,5-dinitro- have been investigated for their biological activities. For instance, certain esters and amides derived from this compound have exhibited anti-inflammatory and antimicrobial properties. These findings suggest that further research could lead to the development of novel therapeutic agents.

The environmental impact of 1,2-Benzenedicarboxylic acid, 3,5-dinitro- is also an important consideration. Studies have shown that proper handling and disposal practices are essential to minimize any potential environmental hazards associated with this compound. Researchers are actively working on developing more sustainable synthesis methods that reduce waste generation and energy consumption.

In conclusion, 1,2-Benzenedicarboxylic acid, 3,5-dinitro- (CAS No. 4277-02-5) is a versatile compound with a rich array of applications in materials science and pharmaceuticals. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As new synthetic methods and applications continue to emerge, this compound is poised to play a significant role in advancing various scientific fields.

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